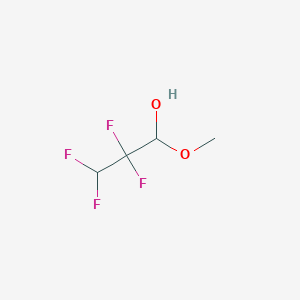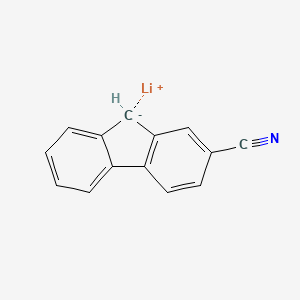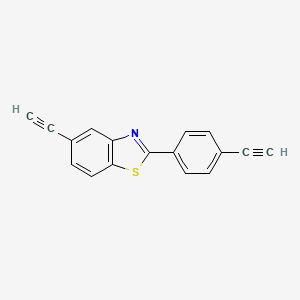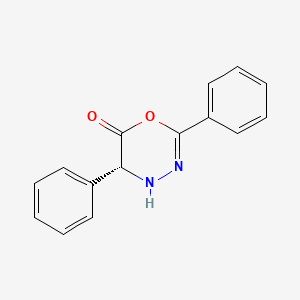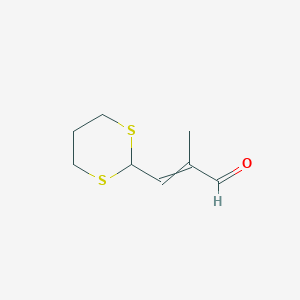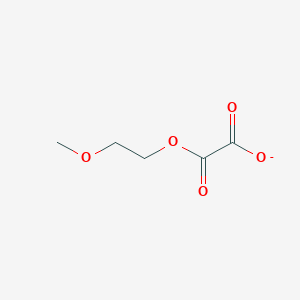
(2-Methoxyethoxy)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethoxy)(oxo)acetate is an organic compound with the molecular formula C5H7O5 It is known for its unique structure, which includes a methoxyethoxy group and an oxoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxy)(oxo)acetate typically involves the esterification of ethanedioic acid with 2-methoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Ethanedioic acid+2-Methoxyethanol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethoxy)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-methoxyethanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, depending on the reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-methoxyethanol.
Oxidation: Higher oxidation state products, potentially including carboxylic acids.
Reduction: Secondary alcohols.
Applications De Recherche Scientifique
(2-Methoxyethoxy)(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Methoxyethoxy)(oxo)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxyethoxy and oxo groups, which can participate in hydrogen bonding and other intermolecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: Similar in structure but lacks the additional ethoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but does not have the oxoacetate functionality.
Ethyl oxoacetate: Similar ester functionality but with different alkyl groups.
Uniqueness
(2-Methoxyethoxy)(oxo)acetate is unique due to its combination of methoxyethoxy and oxoacetate groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
83326-10-7 |
|---|---|
Formule moléculaire |
C5H7O5- |
Poids moléculaire |
147.11 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-2-oxoacetate |
InChI |
InChI=1S/C5H8O5/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
Clé InChI |
DFPXVGAGOZFOLQ-UHFFFAOYSA-M |
SMILES canonique |
COCCOC(=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
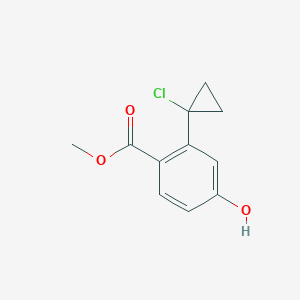
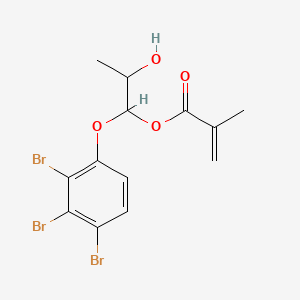
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
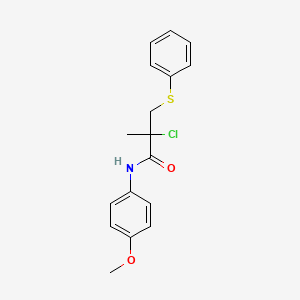
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
